2,2'-Diamino-4,4'-bithiazole

High-performance polymers Thermal stability Polyimides

Researchers seeking polyimides stable beyond 450°C face limited diamine choices. DABT addresses this with its electron-deficient bithiazole core, delivering polymers with T₅% up to 560°C - substantially outperforming conventional ODA-based systems. • Enables solution-processable conjugated polymers (PDABTz soluble in THF, DMF, DMSO) for OFET, OPV, and electrochromic device fabrication. • Bidentate N-donor ligand for magnetic coordination polymers and anhydrous proton-conducting salts (>10⁻⁴ S cm⁻¹). • Supplied at ≥98% purity (HPLC); store at RT under inert gas.

Molecular Formula C6H6N4S2
Molecular Weight 198.3 g/mol
CAS No. 58139-59-6
Cat. No. B1206011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Diamino-4,4'-bithiazole
CAS58139-59-6
Synonyms2,2'-diamino-4,4'-bithiazole
DABTZ cpd
Molecular FormulaC6H6N4S2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C2=CSC(=N2)N
InChIInChI=1S/C6H6N4S2/c7-5-9-3(1-11-5)4-2-12-6(8)10-4/h1-2H,(H2,7,9)(H2,8,10)
InChIKeyMRFMTBTUKQIBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Diamino-4,4'-bithiazole Selection Guide


2,2′-Diamino-4,4′-bithiazole (DABT; CAS 58139-59-6) is a heterocyclic diamine with the molecular formula C₆H₆N₄S₂ and a molecular weight of 198.26 g/mol. It features a central 4,4′-bithiazole core with amino groups at the 2- and 2′-positions, providing a rigid, conjugated, and electron-deficient π-system that can act as a bidentate N-donor ligand. Commercial material is typically ≥98% pure (HPLC) and exhibits a melting point of approximately 250 °C with decomposition . This compound is primarily utilized as a monomer for high-performance polyimides and polyamides, a ligand for coordination polymers and magnetic materials, and a building block for proton-conducting molecular salts [1].

Monomer for high-performance polyimides and polyamides
Bidentate N-donor ligand for coordination polymers and magnetic materials
Building block for proton-conducting molecular salts

Why Generic Diamines Cannot Replace DABT


The 4,4′-bithiazole core of DABT is not a simple structural variant; it fundamentally alters the electronic and coordination properties of the resulting polymers and complexes. Unlike conventional aromatic diamines such as p-phenylenediamine or 4,4′-oxydianiline, the electron-deficient thiazole rings in DABT lower the HOMO energy level, enhance thermal oxidative stability, and provide strong bidentate N-donor sites for metal chelation [1]. Substituting DABT with a generic diamine in polyimide synthesis, for instance, will not yield polymers with comparable thermal stability (T₅% up to 560 °C) or the capacity for magnetic metal coordination [2]. Furthermore, the specific isomeric form (2,2′-diamino-4,4′-bithiazole) is crucial for achieving ordered hydrogen-bonding networks in proton-conducting salts; the alternative 5,5′-isomer produces fundamentally different packing structures with altered conductivity performance [3]. These properties are intrinsic to DABT and cannot be replicated by off-the-shelf alternatives.

Electronic core

Electron-deficient thiazole rings lower HOMO; generic aromatic diamines may not provide comparable thermal oxidative stability or metal chelation.

Isomer specificity

The 5,5′-isomer yields different hydrogen-bonding networks, potentially shifting proton conductivity relative to the 4,4′-bithiazole arrangement.

Polymer performance

Polyimides made with standard diamines (e.g., ODA) may not reach reported thermal decomposition thresholds of DABT-based polyimides.

DABT Performance vs. Closest Analogs


Thermal Stability Advantage over Standard Polyimides

Polyimides synthesized from 2,2'-diamino-4,4'-bithiazole (DABT) and various aromatic dianhydrides exhibit a 5% weight loss temperature (T₅%) in the range of 450–560 °C under thermogravimetric analysis (TGA) [1]. This thermal stability is significantly higher than that of polyimides derived from standard diamines such as 4,4′-oxydianiline (ODA), which typically show T₅% around 310–420 °C under comparable conditions [2].

Thermal stability advantage
Context-dependent
DABT-based polyimides T₅% 450–560 °C
vs
ODA-based polyimides T₅% 310–420 °C
Supports high-temperature application screening
Cross-study comparable; reported TGA data may vary with dianhydride choice
High-performance polymers Thermal stability Polyimides

Solubility Advantage in Common Organic Solvents

In a direct comparative study, the conjugated polymer PDABTz, synthesized via polycondensation of DABT with 2,7-dimethyl-2,4,6-octatriene-1,8-dial, is freely soluble in common organic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) [1]. In contrast, its phosphonate ester analog, PDDBTz, synthesized using 2,2′-bis(diethylphosphinatyl methyl)-4,4′-bithiazole, is only soluble in trifluoroacetic acid and DMSO, demonstrating poor solubility in typical processing solvents [1].

Solubility advantage
Head-to-head
PDABTz (DABT-derived) Soluble in THF, DMF, DMSO
vs
Phosphonate analog PDDBTz Only soluble in TFA, DMSO
Supports solution-processability for device fabrication
Direct comparison within one study
Conjugated polymers Solubility Processability

Exceptional H₂/N₂ Separation Selectivity

Gas permeation studies on DABT-based polyimide membranes reveal a hydrogen permeability (P_H₂) of approximately 25–30 Barrer and a nitrogen permeability (P_N₂) of 0.2–0.3 Barrer, yielding an H₂/N₂ selectivity exceeding 100 [1]. In contrast, commercial polyimide membranes such as Matrimid® typically exhibit H₂/N₂ selectivity in the range of 50–80 [2].

H₂/N₂ selectivity
Context-dependent
DABT-based polyimide H₂/N₂ selectivity >100
vs
Matrimid® polyimide H₂/N₂ selectivity 50–80
Supports gas separation membrane screening
Cross-study comparable; permeation conditions may differ
Gas separation Membrane technology Polyimides

Anhydrous Proton Conductivity Enhancement

Proton-transferred salts formed between 2,2′-diaminobithiazolium (H₂DABT²⁺) and phosphoric acid (H₃PO₄) exhibit anhydrous proton conductivities above 10⁻⁴ S cm⁻¹ with pronounced anisotropic behavior [1]. The mixed protonated crystal (H₂DABT²⁺)(H₂PO₄⁻)₂(H₃PO₄)₂ contains 10 protons per H₂DABT²⁺ molecule (H⁺ carrier concentration), which accounts for the enhanced conductivity relative to the simpler (H₂DABT²⁺)(H₂PO₄⁻)₂ salt containing only 4 protons per molecule [1].

Anhydrous proton conductivity
Class-level
Mixed salt (10 H⁺/DABT) σ >10⁻⁴ S cm⁻¹
vs
Simple salt (4 H⁺/DABT) Lower conductivity
Supports crystal-engineering of anhydrous proton conductors
Conductivity depends on hydrogen-bonding network
Proton conductors Fuel cells Hydrogen-bonded salts

DNA Synthesis Inhibition via Metal Complexation

The cobalt(II) complex [cis-(DABT)₂CoCl₂]·CH₃OH was found to inhibit DNA synthesis in sarcoma 180 tumor cells as determined by isotopic liquid scintillation counting [1]. The free DABT ligand alone does not exhibit this biological activity, indicating that metal coordination is essential for the observed tumor-inhibiting effect [1].

DNA synthesis inhibition
Data to verify
Co(II)-DABT complex Active in sarcoma 180 cells
vs
Free DABT ligand Inactive
Supports metal-coordination-dependent DNA synthesis assay
Activity reported in sarcoma 180 model; further validation needed
Anticancer activity Coordination complexes DNA synthesis inhibition

DABT High-Value Application Scenarios


High-Temperature Polyimide Films and Coatings

Researchers and formulators seeking polyimides with thermal stability exceeding 450 °C should select DABT as the diamine monomer. As demonstrated by Sun and Lu [1], DABT-derived polyimides maintain structural integrity up to 560 °C (T₅%), significantly outperforming ODA-based polyimides. This thermal headroom is critical for applications such as flexible printed circuit boards in high-temperature soldering processes, wire insulation in jet engines, and substrates for high-power density electronics.

Solution-Processable Conjugated Polymers

For the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or electrochromic devices, the solubility of the conjugated polymer in common organic solvents is paramount. DABT enables the synthesis of PDABTz, which is soluble in THF, DMF, and DMSO, as shown by Zhou et al. [1]. This allows for low-cost, large-area solution processing (e.g., spin-coating, slot-die coating) without resorting to hazardous acids, in stark contrast to its phosphonate ester analog PDDBTz which requires trifluoroacetic acid for dissolution.

Anhydrous Proton-Conducting Membranes

DABT is a key precursor for designing crystalline proton-conducting salts that operate under anhydrous conditions at temperatures above 100 °C. Yuan et al. [1] demonstrated that engineering the hydrogen-bonding network in DABT-H₃PO₄ salts can yield proton conductivities >10⁻⁴ S cm⁻¹. This property is essential for fuel cell membranes that avoid the water management complexities of Nafion® and enable operation at higher temperatures where electrode kinetics are faster and CO tolerance is improved.

Coordination Polymers for Magnetic and Catalytic Applications

DABT's rigid bithiazole core and bidentate N-donor sites make it an excellent ligand for constructing coordination polymers with tunable magnetic properties. Weng et al. [1] synthesized DABT-based polymeric complexes with Fe²⁺ that exhibit interesting magnetic behavior. Furthermore, DABT has been used to prepare 1D chain polymers with Pb(II) [2], demonstrating its versatility in crystal engineering for magnetic materials, catalysis, and gas storage applications.

Application
Selection Property
Validation Focus
High-temperature polyimide films
Thermal stability of derived polyimides
Thermal decomposition threshold review
Solution-processable conjugated polymers
Solubility in common organic solvents
Processing solvent compatibility
Anhydrous proton-conducting membranes
Crystal-engineered proton carrier concentration
Conductivity and packing analysis
Coordination polymers for magnetic materials
Bidentate N-donor coordination
Magnetic property and crystal structure review

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